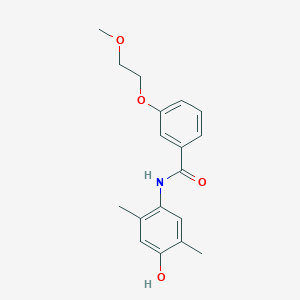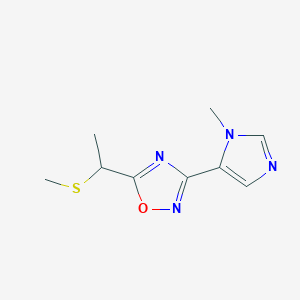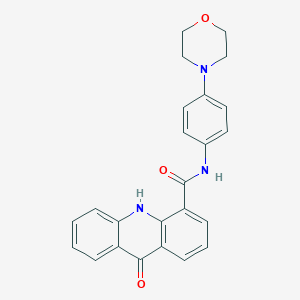![molecular formula C14H15N5S B6974890 N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6974890.png)
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with an aminopyridinyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Substitution with Aminopyridinyl Group: The thienopyrimidine core is then reacted with a suitable aminopyridinyl derivative to introduce the aminopyridinyl group at the desired position.
Methylation: The final step involves the methylation of the compound to achieve the desired N,6-dimethyl substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thienopyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinase activity, thereby affecting signal transduction pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
N-(6-aminopyridin-3-yl)-N-(2-cyclopentylethyl)-4-methyl-benzene-1,3-diamine: This compound shares a similar aminopyridinyl group but differs in its core structure.
N-(4-(6-aminopyridin-3-yl)piperazine-1-carbonyl)-4-methylbenzamide: Another compound with a similar aminopyridinyl group but with a different core and additional functional groups.
Uniqueness
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its thienopyrimidine core, which imparts distinct chemical and biological properties
特性
IUPAC Name |
N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-9-5-11-13(17-8-18-14(11)20-9)19(2)7-10-3-4-12(15)16-6-10/h3-6,8H,7H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWSEWVUDLGGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N(C)CC3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-hydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B6974807.png)
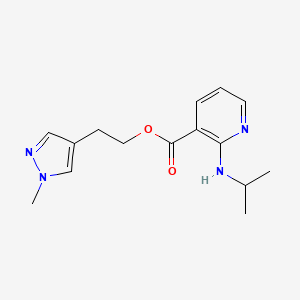
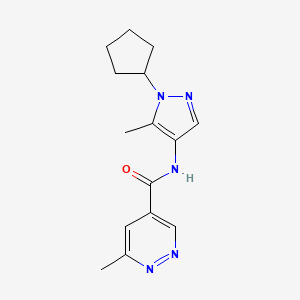
![(3-Methylpiperidin-1-yl)-[3-methyl-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6974825.png)
![(3-Hydroxypiperidin-1-yl)-[2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6974833.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6974842.png)
![tert-butyl (2R)-2-[(5-propan-2-yl-1H-pyrazol-3-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B6974844.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-2-(1,3-thiazol-5-yl)acetamide](/img/structure/B6974850.png)
![3-[4-Fluoro-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-propan-2-ylurea](/img/structure/B6974854.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-3-(oxolan-3-yl)benzamide](/img/structure/B6974855.png)
![N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B6974860.png)
